molecular formula C18H14ClNO3 B14991597 6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991597
M. Wt: 327.8 g/mol
InChI Key: FLPJRVGSIUIDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS: 874192-04-8) is a synthetic chromene-derived carboxamide with the molecular formula C₁₈H₁₄ClNO₃ and a molecular weight of 327.76 g/mol . Chromene derivatives, such as 4-oxo-4H-chromene scaffolds, are widely studied due to their structural versatility and involvement in diverse chemical reactions, including annulations, cycloadditions, and functional group transformations . This compound features a 6-chloro substituent on the chromene core and an N-(4-methylbenzyl) carboxamide group at position 2.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

6-chloro-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-11-2-4-12(5-3-11)10-20-18(22)17-9-15(21)14-8-13(19)6-7-16(14)23-17/h2-9H,10H2,1H3,(H,20,22)

InChI Key

FLPJRVGSIUIDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4H-chromen-4-one and 4-methylbenzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 6-chloro-4H-chromen-4-one is dissolved in the solvent, and 4-methylbenzylamine is added dropwise. The mixture is then heated under reflux for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromenes.

Scientific Research Applications

6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Key Compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Modifications
This compound 874192-04-8 C₁₈H₁₄ClNO₃ 327.76 - 6-Cl, -N-(4-methylbenzyl)
6-Chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide 1171955-72-8 C₂₃H₁₉ClN₂O₄ 446.87 - 6-Cl, -N-(4-methoxybenzyl-pyrazol-5-yl)
6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide 873080-78-5 C₂₄H₂₁ClN₄O₆S 528.96 - 6-Cl, 7-methyl, -N-(sulfamoylphenyl-isoxazolyl)

Analysis:

Substituent Effects on Lipophilicity :

  • The 4-methylbenzyl group in the target compound contributes moderate lipophilicity, whereas the 4-methoxybenzyl substituent in CAS 1171955-72-8 introduces higher polarity due to the electron-donating methoxy group .
  • The sulfamoylphenyl-isoxazolyl group in CAS 873080-78-5 adds hydrogen-bonding capacity and bulkiness, likely enhancing target specificity but reducing membrane permeability .

Chlorine Position and Reactivity :

  • All three compounds retain the 6-chloro substituent on the chromene core, which may stabilize the molecule via electron-withdrawing effects. However, the additional 7-methyl group in CAS 873080-78-5 could sterically hinder interactions with enzymatic binding pockets .

Biological Activity

6-Chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention in medicinal chemistry due to its potential biological activities. Chromenes are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing existing research findings and relevant data.

The molecular formula of this compound is C19H18ClN1O3C_{19}H_{18}ClN_{1}O_{3} with a molecular weight of 347.81 g/mol. Its structure consists of a chromene core modified with a chloro group and a benzyl amide substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. A study evaluating various chromone derivatives found that compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis pathways .

Table 1: Antimicrobial Activity of Chromene Derivatives

Compound NameMIC (µg/mL)Target Bacteria
6-Chloro-N-(4-methylbenzyl)-4-oxo...32Staphylococcus aureus
Methyl 2-(6-chloro-4-oxo-4H-chrome...64Escherichia coli

Anticancer Properties

The anticancer potential of chromene derivatives has been extensively studied. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that similar compounds inhibited cell proliferation in breast cancer models through apoptosis induction .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
6-Chloro-N-(4-methylbenzyl)-4-oxo...10MCF-7 (Breast Cancer)
Methyl 2-(6-chloro-4-oxo-4H-chrome...15HeLa (Cervical Cancer)

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could interact with specific receptors, affecting signaling pathways related to cell growth and survival.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells .

Case Studies

  • Antihistaminic Activity : A series of studies evaluated the antihistaminic effects of chromone derivatives, finding that compounds with similar structures to this compound effectively inhibited histamine-induced contractions in guinea pig ileum .
  • Bronchodilatory Effects : Another study highlighted the bronchodilatory effects of related compounds, suggesting potential applications in treating respiratory conditions such as asthma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.